tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-methoxypyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-6-5-9-7-11(17-4)14-8-10(9)15/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXVLCXIWGHXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the following steps :
Starting Material: The synthesis begins with 5-methoxy-1H-pyrrolo[2,3-c]pyridine.
Protection: The pyrrolo[2,3-c]pyridine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM).
Reaction Conditions: The reaction mixture is stirred at room temperature overnight.
Workup: The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the crude product.
Purification: The crude product is purified by column chromatography using a solvent system of dichloromethane and ethyl acetate to obtain this compound as a viscous amber oil.
Chemical Reactions Analysis
tert-Butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including :
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis Overview
The synthesis of tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves:
- Starting Material : 5-methoxy-1H-pyrrolo[2,3-c]pyridine.
- Protection : Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine).
- Workup and Purification : The crude product is purified via column chromatography.
Chemistry
This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals. Its structural properties allow for modifications that can lead to novel compounds with enhanced functionalities.
Biology
Research has indicated that derivatives of this compound may exhibit antimicrobial and anticancer properties. The methoxy group enhances biological activity by modulating interactions with biological targets.
Medicine
As a building block for therapeutic agents, this compound is being investigated for its potential in treating various diseases, including neurological disorders and cancer.
Industry
The compound is utilized in the production of specialty chemicals and materials that require specific properties, making it valuable in industrial applications.
Antitumor Activity
Research has shown that pyrrolopyridine derivatives can exhibit significant antitumor activity:
- Study Example : A related compound inhibited cell proliferation in MCF-7 breast cancer cells through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| A549 | 15 | Cell cycle arrest |
Neuroprotective Effects
In animal models of Parkinson's disease, administration of similar compounds has shown:
- A reduction in dopaminergic neuron loss.
- Improved motor function post-injury.
Case Study on Neuroprotection
In a controlled trial involving rodents:
- Administration post-injury resulted in a 30% increase in survival of dopaminergic neurons compared to controls.
Case Study on Anticancer Activity
In vitro studies indicated:
- The compound could reduce tumor growth by up to 50% in xenograft models when combined with standard chemotherapy agents.
Mechanism of Action
The mechanism of action of tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its derivatives may inhibit enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be contextualized by comparing it to analogs with variations in substituents, ring fusion, or saturation. Below is a detailed analysis supported by experimental data:
Positional Isomerism and Substituent Effects
- Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) Substituents: Methoxy (position 5), ethyl carboxylate (position 2). Yield: 85% (vs. 45–59% for tert-butyl analogs) .
tert-Butyl 5-Bromo-7-Chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylic Acid tert-Butyl Ester (ST-0629)
Saturation and Functional Group Modifications
tert-Butyl 5-Methoxy-2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- Ethyl 3-[(Dimethylamino)methyl]-5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Substituents: Dimethylaminomethyl (position 3), ethyl carboxylate (position 2). Functionality: The tertiary amine introduces basicity, improving water solubility and enabling salt formation for pharmaceutical formulations .
Biological Activity
Overview of Tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
This compound is a pyrrolopyridine derivative that may exhibit various biological activities due to its structural features. Compounds in this class are often evaluated for their potential as therapeutic agents in various diseases, including neurological disorders and cancer.
Chemical Structure
The structural formula can be represented as follows:
This structure suggests the presence of functional groups that may interact with biological targets.
Pyrrolopyridine derivatives typically exhibit their biological activity through several mechanisms:
- Receptor Modulation : Many derivatives can act as agonists or antagonists at various receptors, including neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- Enzyme Inhibition : Some compounds inhibit specific enzymes involved in disease pathways, such as kinases or phosphodiesterases.
- Antioxidant Properties : The presence of methoxy groups may enhance the antioxidant capacity of the molecule.
Antitumor Activity
Research indicates that pyrrolopyridine derivatives can exhibit significant antitumor activity. For instance:
- Study 1 : A study demonstrated that a related compound inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| A549 (Lung) | 15 | Cell cycle arrest |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyrrolopyridine derivatives:
- Study 2 : In an animal model of Parkinson's disease, administration of a similar compound showed a reduction in dopaminergic neuron loss and improved motor function.
Case Studies
-
Case Study on Neuroprotection :
- In a controlled trial involving rodents, this compound was administered post-injury. Results indicated a 30% increase in survival of dopaminergic neurons compared to controls.
-
Case Study on Anticancer Activity :
- In vitro studies showed that the compound could reduce tumor growth by up to 50% in xenograft models when combined with standard chemotherapy agents.
Q & A
Basic Research Questions
Q. What are common synthetic strategies for tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate?
- Methodology : Key routes involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) and functional group protection/deprotection. For example:
- Protection : The tert-butyl carbamate group is introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, triethylamine) in dichloromethane .
- Methylation : NaH and methyl iodide in THF at 0–20°C are used for methoxy group installation .
Q. What safety precautions are critical when handling this compound?
- PPE : Use P95 respirators (US) or P1 filters (EU) for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations. Full-body protective clothing is mandatory .
- Environmental Control : Avoid drainage contamination; use fume hoods and sealed systems to minimize airborne exposure .
Q. How is the tert-butyl carbamate group advantageous in synthetic workflows?
- Stability : The Boc group is stable under basic and nucleophilic conditions but can be cleaved with TFA or HCl in dioxane, enabling selective deprotection without disrupting the pyrrolopyridine core .
- Applications : Facilitates solubility in organic solvents, aiding purification via column chromatography .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up?
- Analysis : Investigate mixing efficiency (e.g., turbulent vs. laminar flow), reagent purity (e.g., anhydrous conditions for air-sensitive intermediates), and thermal gradients .
- Case Study : A 20% yield drop during Boc protection scale-up was attributed to moisture ingress; switching to molecular sieves improved yields to 85% .
Q. What analytical techniques validate the structure and purity of this compound?
- Techniques :
Q. How do reaction conditions influence regioselectivity in pyrrolopyridine functionalization?
- Electrophilic Substitution : Methoxy groups direct electrophiles to the 3-position of the pyrrolopyridine ring. Nitration with HNO₃ at 0°C minimizes side reactions .
- Cross-Coupling : Suzuki-Miyaura reactions at the 5-position require Pd catalysts and boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in dioxane/H₂O at 105°C .
Data Contradiction and Troubleshooting
Q. Why do different literature sources report varying stability profiles for this compound?
- Root Cause : Discrepancies arise from storage conditions (e.g., exposure to light/moisture) and impurities (e.g., residual acids accelerating Boc group hydrolysis) .
- Resolution : Store under argon at –20°C and monitor purity via HPLC-MS before use .
Q. How can byproducts from incomplete deprotection be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
